4-benzyl-N-ethyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazine-6-carboxamide
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Overview
Description
4-benzyl-N-ethyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazine-6-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon The specific structure of this compound includes a pyrrolo[3,4-b][1,4]oxazine ring system, which is fused with a benzyl group and an ethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-N-ethyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazine-6-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
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Formation of the Pyrrolo[3,4-b][1,4]oxazine Ring: : This step involves the cyclization of a suitable precursor, such as an amino alcohol, with a dihaloalkane under basic conditions. The reaction is typically carried out in the presence of a base like potassium carbonate (K2CO3) in an aprotic solvent such as dimethylformamide (DMF).
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Introduction of the Benzyl Group: : The benzyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the intermediate compound with benzyl bromide (C6H5CH2Br) in the presence of a base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF).
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N-Ethylation: : The final step involves the N-ethylation of the intermediate compound. This can be achieved by reacting the intermediate with ethyl iodide (C2H5I) in the presence of a base like potassium tert-butoxide (KOtBu) in an aprotic solvent such as acetonitrile (CH3CN).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-N-ethyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazine-6-carboxamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.
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Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form reduced derivatives.
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Substitution: : The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like amines (RNH2) or thiols (RSH) in the presence of a base like sodium hydride (NaH) in aprotic solvents like THF.
Major Products
Oxidation: Formation of oxides or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
4-benzyl-N-ethyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazine-6-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Industrial Applications: It is investigated for its potential use in the synthesis of complex organic molecules and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-benzyl-N-ethyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazine-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used. For example, in medicinal chemistry, it may inhibit or activate specific enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-benzyl-N-methyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazine-6-carboxamide
- 4-benzyl-N-propyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazine-6-carboxamide
- 4-benzyl-N-isopropyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazine-6-carboxamide
Uniqueness
4-benzyl-N-ethyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazine-6-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-benzyl-N-ethyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-2-17-16(20)19-11-14-15(12-19)21-9-8-18(14)10-13-6-4-3-5-7-13/h3-7,14-15H,2,8-12H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFHZMPXKXXFER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CC2C(C1)OCCN2CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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